molecular formula C7H11BN2O3 B6307288 1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid CAS No. 1678532-61-0

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid

Cat. No. B6307288
CAS RN: 1678532-61-0
M. Wt: 181.99 g/mol
InChI Key: KNDRKBDRSLTBPA-UHFFFAOYSA-N
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Description

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic acid, also known as THFPB, is an organic compound used in a wide variety of scientific research applications. It is a boronic acid derivative of a pyrazole, a five-membered heterocyclic organic compound. THFPB has been used in synthesis and as a catalyst in organic reactions, as well as in the study of protein-ligand interactions and in the study of enzymatic reactions.

Scientific Research Applications

Pyrazole Derivatives in Polymeric Structures

A study explored the existence of neutral Boron Pyrazole species in polymeric structures. These structures were related to B-poly(1-pyrazolyl)pyrazaboles, containing bridging Boron Pyrazole units and terminal B bonded Pyrazole groups. This research provides insights into the variations in the chemistry of B-(1-pyrazolyl)pyrazaboles and poly(1-pyrazolyl)borates (Brock et al., 1988).

Synthesis of Boronic Acids

Another study detailed the synthesis of 1-Alkyl-pyrazole acid, an important intermediate for biologically active compounds. The target compound was prepared from 1H-pyrazole through various processes, including methylation and conversion into boronic acids (Zhang Yu-jua, 2013).

Boronic Acid Disproportionation

Research observed the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids. This study suggests that base-promoted disproportionation of arylboronic acid with [N,O]-bidentate ligation of 1-(2-pyridinyl)-5-pyrazolone facilitates the formation of pyrazole diarylborinate (Cho et al., 2021).

Regiospecific Synthesis and Suzuki Coupling

A general procedure for the regiospecific preparation of 1-substituted-5-hydroxy-1H-pyrazoles containing differentiated ester moieties was described. This involves a series of reactions, including Suzuki coupling with various boronic acids (Dragovich et al., 2007).

Silylated or Germylated Pyrazoleboronic Acids

A study presented a series of 1-alkyl-1H-5-M-pyrazol-4-ylboronic acids obtained through lithiation/silylation and lithiation/boronation. These boronic acids were characterized by NMR spectroscopy and X-ray crystallography (Durka et al., 2015).

properties

IUPAC Name

[1-(oxolan-3-yl)pyrazol-4-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O3/c11-8(12)6-3-9-10(4-6)7-1-2-13-5-7/h3-4,7,11-12H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNDRKBDRSLTBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN(N=C1)C2CCOC2)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Tetrahydrofuryl)-1H-pyrazole-4-boronic Acid

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